

Strategies to enhance Aprutumab Ixadotin delivery to tumors

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Compound of Interest

Compound Name: Aprutumab Ixadotin

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Technical Support Center: Aprutumab Ixadotin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Aprutumab Ixadotin** (also known as BAY 1187982). The content is designed to address specific issues that may be encountered during preclinical experiments aimed at enhancing its delivery to tumors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **Aprutumab Ixadotin**?

A1: **Aprutumab Ixadotin** is an antibody-drug conjugate (ADC) that targets the Fibroblast Growth Factor Receptor 2 (FGFR2).^{[1][2][3]} It consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a potent microtubule-disrupting agent, an Auristatin W derivative, via a non-cleavable linker.^{[4][5]} The antibody component binds to FGFR2 on the surface of tumor cells, leading to the internalization of the ADC.^{[5][6]} Following internalization, the ADC is trafficked to the lysosome where the antibody is degraded, releasing the cytotoxic payload to induce cell cycle arrest and apoptosis.^[6]

Q2: In which preclinical models has **Aprutumab Ixadotin** shown efficacy?

A2: Preclinical studies have demonstrated the anti-tumor activity of **Aprutumab Ixadotin** in various xenograft models of human cancers with FGFR2 overexpression, including gastric,

breast, and colorectal cancers.[4][5] Efficacy, in terms of significant tumor growth inhibition or regression, has been observed in cell line-derived xenograft models such as SNU-16 (gastric cancer), MFM-223 (triple-negative breast cancer), and NCI-H716 (colorectal cancer).[4][5] The ADC has also shown efficacy in patient-derived xenograft (PDX) models of gastric and triple-negative breast cancer.[7]

Q3: What were the key findings from the Phase I clinical trial of **Aprutumab Ixadotin**?

A3: The first-in-human Phase I clinical trial (NCT02368951) for **Aprutumab Ixadotin** in patients with advanced solid tumors was terminated early.[7][8] The ADC was found to be poorly tolerated, with a maximum tolerated dose (MTD) of 0.2 mg/kg, which was below the preclinically estimated therapeutic threshold.[7][8][9] Dose-limiting toxicities included thrombocytopenia, proteinuria, and corneal epithelial microcysts.[2][8]

Troubleshooting Guides

Issue 1: Suboptimal anti-tumor efficacy in a new FGFR2-positive xenograft model.

- Question: My in vivo xenograft study with **Aprutumab Ixadotin** is showing poor efficacy, despite my cell line showing high FGFR2 expression in vitro. What could be the issue?
- Answer: Several factors could contribute to suboptimal in vivo efficacy.
 - Insufficient FGFR2 Expression In Vivo: While your cell line may express high levels of FGFR2 in vitro, the expression levels in the in vivo tumor microenvironment can differ. It is recommended to perform immunohistochemistry (IHC) or other methods to confirm high FGFR2 expression in the established tumors. High FGFR2 expression levels are a strong predictor of in vivo efficacy.[5]
 - Poor Tumor Penetration (Binding Site Barrier): High-affinity antibodies like Aprutumab can bind tightly to the first layer of tumor cells they encounter around blood vessels. This "binding site barrier" can prevent the ADC from penetrating deeper into the tumor and reaching all cancer cells.[10] This can lead to a heterogeneous drug distribution and reduced overall efficacy.
 - Drug Dose: The dose of **Aprutumab Ixadotin** is critical. Preclinical studies have shown that doses of 0.5 or 1 mg/kg did not significantly inhibit tumor growth in the SNU-16 model,

whereas a 5 mg/kg dose led to at least 90% tumor growth inhibition.[4] Ensure your dosing is within the effective range established in similar models.

Issue 2: Heterogeneous response to treatment within the tumor.

- Question: I am observing tumor regression at the periphery but continued growth in the tumor core. How can I improve the distribution of **Aprutumab Ixadotin**?
- Answer: The phenomenon you are observing is likely due to the binding site barrier, which limits the penetration of the ADC into the tumor mass.[10] A promising strategy to overcome this is the co-administration of **Aprutumab Ixadotin** with an unconjugated ("naked") anti-FGFR2 antibody (Aprutumab).
 - Mechanism: The unconjugated antibody competes for binding to FGFR2 on tumor cells near the vasculature.[11] This allows a portion of the **Aprutumab Ixadotin** molecules to bypass these initial binding sites and penetrate deeper into the tumor, resulting in a more homogeneous distribution of the cytotoxic payload.[11][12]
 - Experimental Approach: A detailed protocol for this approach is provided in the "Experimental Protocols" section below. The ratio of naked antibody to ADC is a critical parameter to optimize.[12]

Issue 3: Development of resistance to **Aprutumab Ixadotin** over time.

- Question: My xenograft model initially responded well to **Aprutumab Ixadotin**, but the tumors have started to regrow despite continued treatment. What are the potential mechanisms of resistance?
- Answer: Acquired resistance to ADCs is a known challenge. Potential mechanisms include:
 - Downregulation or Loss of FGFR2 Antigen: The tumor cells may reduce the expression of FGFR2 on their surface, leading to fewer targets for **Aprutumab Ixadotin** to bind to.[5][13]
 - Impaired ADC Internalization and Trafficking: Cancer cells can develop resistance by altering the pathways for ADC internalization and lysosomal degradation, preventing the release of the cytotoxic payload.[13]

- Increased Efflux of the Payload: Tumor cells may upregulate drug efflux pumps (like MDR1) that actively transport the auristatin payload out of the cell before it can exert its cytotoxic effect.[\[4\]](#)
- Alterations in the Payload's Target: Mutations or changes in the expression of tubulin, the target of the auristatin payload, could also lead to resistance.[\[4\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of **Aprutumab Ixadotin**.

Table 1: In Vitro Cytotoxicity of **Aprutumab Ixadotin**

Cell Line	Cancer Type	IC50 (nM)	FGFR2 Antibody Binding Sites (ABC count)	Reference
KATO III	Gastric Cancer	0.097	>10,000	[5]
SUM-52PE	Breast Cancer	0.12	>10,000	[5]
SNU-16	Gastric Cancer	0.83	>10,000	[5]
MFM-223	Triple-Negative Breast Cancer	0.21	>10,000	[5]
NCI-H716	Colorectal Cancer	0.35	>10,000	[5]

Table 2: In Vivo Efficacy of **Aprutumab Ixadotin** in Xenograft Models

Xenograft Model	Cancer Type	Dose (mg/kg)	Dosing Schedule	Outcome	Reference
SNU-16	Gastric Cancer	5	Once weekly for 4 weeks	>90% tumor growth inhibition	[4]
MFM-223	Triple-Negative Breast Cancer	1 and 5	Once weekly for 4 weeks	Marked decrease in tumor volume	[4]
NCI-H716	Colorectal Cancer	7.5	Once weekly for 4 weeks	Notable inhibition of tumor growth	[4] [5]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing ADC cytotoxicity.[\[12\]](#)[\[14\]](#)[\[15\]](#)

- Cell Seeding:
 - Seed FGFR2-positive (e.g., SNU-16) and FGFR2-negative control cells in 96-well plates at a density of 2,000-10,000 cells per well.
 - Incubate at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.
- ADC Treatment:
 - Prepare serial dilutions of **Aprutumab Ixadotin** in cell culture medium. A suggested concentration range is 0.01 nM to 100 nM.
 - Remove the old medium from the wells and add 100 µL of the ADC dilutions. Include untreated and vehicle-treated controls.

- Incubate for 72-120 hours.
- MTT Assay:
 - Add 20 μ L of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
 - Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark at 37°C.
- Data Analysis:
 - Read the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Enhancing Tumor Penetration via Co-administration with Unconjugated Antibody

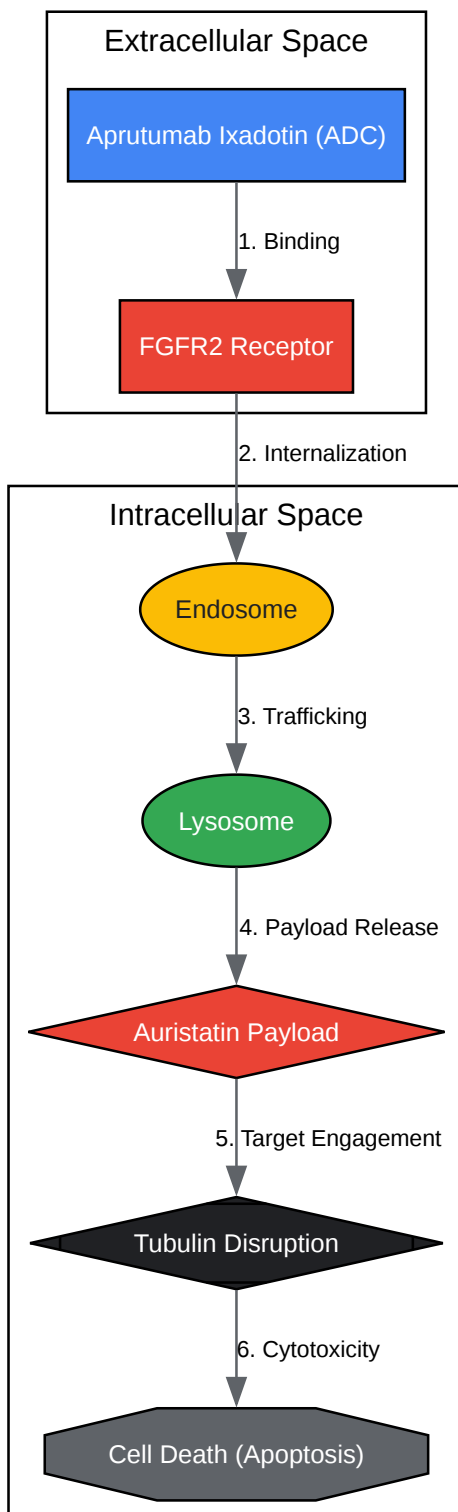
This protocol is based on strategies demonstrated to improve ADC distribution.[\[11\]](#)[\[12\]](#)

- Animal Model:
 - Establish xenograft tumors using a high FGFR2-expressing cell line (e.g., NCI-H716) in immunocompromised mice.
 - Allow tumors to reach a volume of approximately 100-200 mm³.
- Treatment Groups:
 - Group 1: Vehicle control.
 - Group 2: **Aprutumab Ixadotin** monotherapy (e.g., 5 mg/kg).
 - Group 3: **Aprutumab Ixadotin** (5 mg/kg) co-administered with unconjugated Aprutumab at a 3:1 ratio (15 mg/kg).
 - Group 4: **Aprutumab Ixadotin** (5 mg/kg) co-administered with unconjugated Aprutumab at an 8:1 ratio (40 mg/kg).

- Administration:
 - Administer the treatments intravenously once weekly for 3-4 weeks. For co-administration groups, the ADC and unconjugated antibody can be administered in the same injection.
- Efficacy Assessment:
 - Measure tumor volume twice weekly with calipers.
 - Monitor animal body weight as an indicator of toxicity.
- Tumor Distribution Analysis (Optional):
 - At a set time point after the first dose (e.g., 24 or 48 hours), euthanize a subset of mice from each group.
 - Excise tumors, embed in OCT, and prepare frozen sections.
 - Perform immunofluorescence staining for the human antibody (to detect both the ADC and naked antibody) and a vascular marker (e.g., CD31).
 - Use confocal microscopy to visualize and quantify the distribution of the antibody from the blood vessels into the tumor parenchyma.

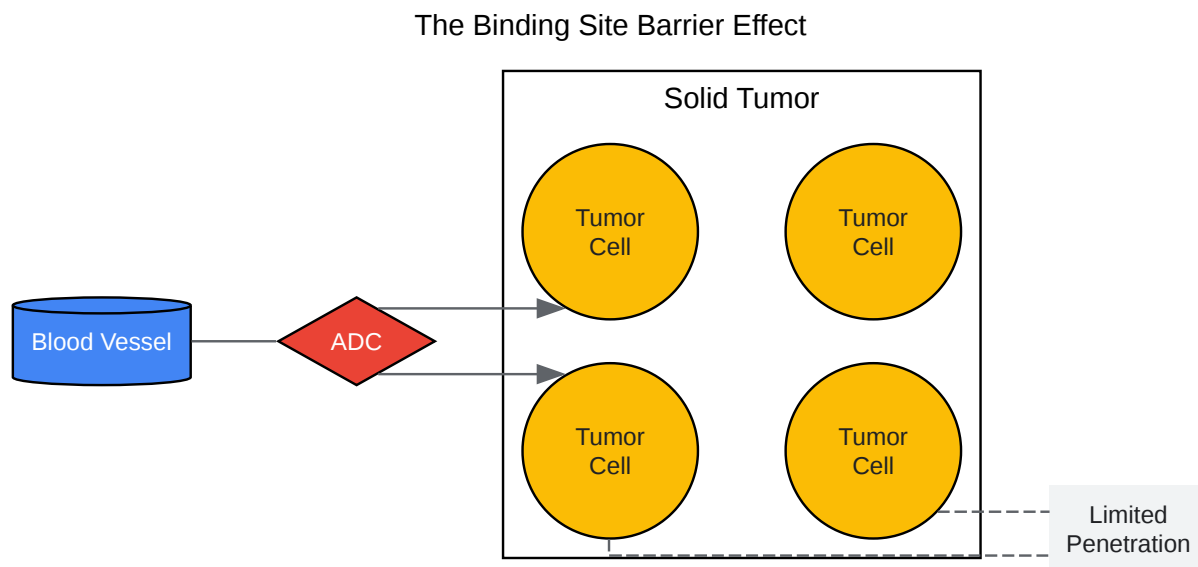
Visualizations

Aprutumab Ixadotin Mechanism of Action



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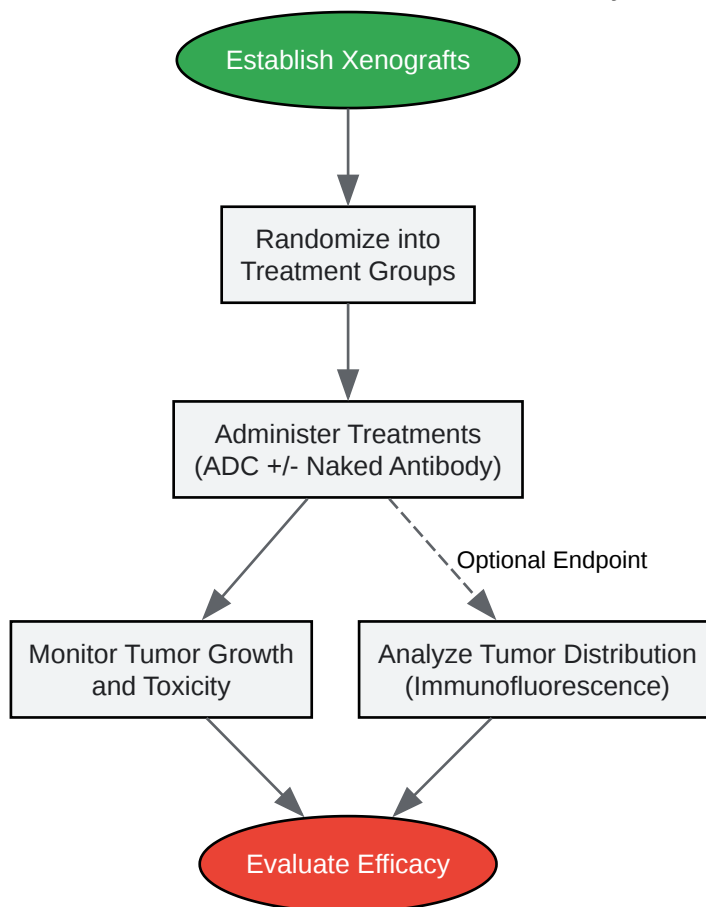
Caption: Mechanism of action of **Aprutumab Ixadotin**.



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Caption: Illustration of the binding site barrier.

Workflow for Co-administration Study



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Caption: Experimental workflow for co-administration.

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